molecular formula C7H13Cl2N3O B2657261 6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride CAS No. 2305252-99-5

6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride

Cat. No.: B2657261
CAS No.: 2305252-99-5
M. Wt: 226.1
InChI Key: IWXDYCWNRQOQRZ-UHFFFAOYSA-N
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Description

The compound “6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride” is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It is a derivative of pyrrolopyrazine, which is known to exhibit a wide range of biological activities .

Scientific Research Applications

Unsubstituted Quinoidal Pyrrole and Its Reactions

Research demonstrates the dehydrogenation of pyrrole derivatives leading to the formation of products containing oxygen atoms, showing potential in synthesizing complex molecules with specific functionalities. These compounds exhibit unique properties such as fluorescence and reactivity towards dioxygen, demonstrating their potential for diverse applications in materials science and as sensors (Ghorai & Mani, 2014).

Generation of Structurally Diverse Libraries

The use of pyrrole and pyrazole derivatives in generating a structurally diverse library of compounds through alkylation and ring closure reactions highlights their utility in drug discovery and development. These methodologies allow for the exploration of chemical space relevant to pharmacological targets (Roman, 2013).

Synthesis of Tetrahydrobenzo[b]pyran and Dihydropyrano[c]chromene Derivatives

The synthesis of tetrahydrobenzo[b]pyran and dihydropyrano[c]chromene derivatives using starch solution as a catalyst represents an eco-friendly approach to synthesizing heterocyclic compounds. This highlights the role of green chemistry in the development of new methods for organic synthesis (Hazeri et al., 2014).

Cycloadditions to Pyrrolo[1,2-c]thiazoles and Pyrazolo[1,5-c]thiazoles

The cycloaddition reactions involving pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles showcase the chemical reactivity of these compounds, providing a pathway to novel heterocyclic structures. This is crucial for the development of new materials and pharmaceuticals with tailored properties (Sutcliffe et al., 2000).

Synthesis and Anti-Bacterial Activities of Novel Schiff Bases

The synthesis of Schiff bases containing pyrazolone derivatives and their evaluation for antibacterial activities demonstrate the potential of these compounds in medicinal chemistry. The development of new antimicrobial agents is crucial in the fight against resistant bacterial strains (Asiri & Khan, 2010).

Future Directions

The future directions for the research and development of “6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride” and its derivatives could involve further exploration of their biological activities and mechanisms of action . Additionally, more research could be conducted to understand their synthesis processes and physical and chemical properties. This would certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name

6,6-dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c1-7(2)5-4(3-8-7)6(11)10-9-5;;/h8H,3H2,1-2H3,(H2,9,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXDYCWNRQOQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1)C(=O)NN2)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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